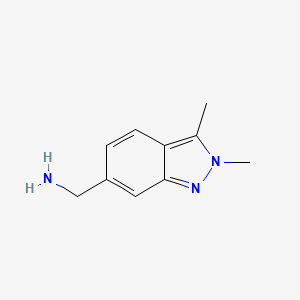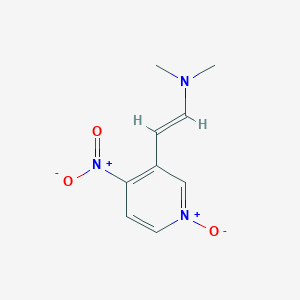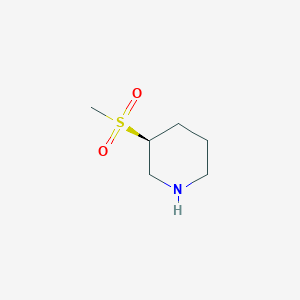
(2,3-Dimethyl-2H-indazol-6-yl)methanamine
説明
(2,3-Dimethyl-2H-indazol-6-yl)methanamine , also known as pazopanib , is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR). It has emerged as a promising approach for cancer therapy. Pazopanib is currently under clinical development for the treatment of renal-cell cancer and other solid tumors .
科学的研究の応用
Synthesis and Characterization
A significant application of (2,3-Dimethyl-2H-indazol-6-yl)methanamine and its derivatives is in the synthesis and characterization of novel compounds. For example, novel 1,3-Dithiolane compounds have been synthesized through condensation reactions, showcasing the versatility of indazole derivatives in creating complex chemical structures (Zhai Zhi-we, 2014). Additionally, novel electron-transfer mediated reactions have been developed leading to the formation of unique compounds such as lepidopterene, demonstrating the potential for innovative chemical syntheses (J. Vadakkan et al., 2005).
Pharmacological Profile
The pharmacological profile of compounds related to this compound has been explored, with studies revealing the potent activity of these compounds as receptor agonists. For instance, YM348, characterized by a similar structure, exhibited high affinity for 5-HT2C receptors, indicating its potential for treating conditions influenced by these receptors (Yasuharu Kimura et al., 2004).
Antimicrobial Activities
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial activities. A series of new quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities, highlighting the potential of indazole derivatives in developing new antimicrobial agents (K D Thomas et al., 2010).
作用機序
Target of Action
The primary target of (2,3-Dimethyl-2H-indazol-6-yl)methanamine, also known as 6-AMINOMETHYL-2,3-DIMETHYL-2H-INDAZOLE, is the vascular endothelial growth factor receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread .
Mode of Action
This compound acts as a potent pan-VEGFR inhibitor . It binds to the VEGFR, preventing the binding of the vascular endothelial growth factor (VEGF) to its receptor. This inhibits the activation of the receptor and downstream signaling pathways, thereby suppressing angiogenesis .
Biochemical Pathways
The inhibition of VEGFR by this compound affects several downstream pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and migration . By blocking these pathways, the compound can inhibit tumor growth and metastasis .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, leading to a reduction in tumor growth and metastasis . By blocking the formation of new blood vessels, the compound can starve the tumor of the nutrients and oxygen it needs to grow .
生化学分析
Biochemical Properties
The biochemical properties of (2,3-Dimethyl-2H-indazol-6-yl)methanamine are largely defined by its interactions with various biomolecules. As a potent pan-VEGFR inhibitor, it interacts with the VEGF receptors, which play a crucial role in angiogenesis . The nature of these interactions is primarily inhibitory, preventing the activation of the VEGF pathway and thereby suppressing the formation of new blood vessels .
Cellular Effects
In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the VEGF pathway, it can affect cell proliferation, migration, and survival . This can lead to a decrease in angiogenesis, which is particularly relevant in the context of cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a VEGFR inhibitor, it binds to the VEGF receptors, preventing their activation and subsequent signal transduction . This leads to a decrease in the expression of genes involved in angiogenesis .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of angiogenesis .
Metabolic Pathways
Given its role as a VEGFR inhibitor, it is likely to interact with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
Given its role as a VEGFR inhibitor, it is likely to be distributed to areas of active angiogenesis .
Subcellular Localization
Given its role as a VEGFR inhibitor, it is likely to be localized to the cell membrane where the VEGF receptors are located .
特性
IUPAC Name |
(2,3-dimethylindazol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKWJOUVUVEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283627 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-52-4 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)

![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)


![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
